molecular formula C10H6ClF2NO2 B12064306 Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-

Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-

Cat. No.: B12064306
M. Wt: 245.61 g/mol
InChI Key: KFPCTEUURJPHFE-UHFFFAOYSA-N
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Description

Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]- can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid .

Industrial Production Methods

Industrial production of oxazole derivatives often employs continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor for the oxidative aromatization of oxazolines to oxazoles has been reported . This method allows for the rapid and scalable production of oxazole compounds with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce various functional groups at specific positions on the oxazole ring .

Mechanism of Action

The mechanism of action of oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, oxazole derivatives have been shown to inhibit tyrosine kinases and other enzymes involved in cell signaling pathways . The exact mechanism of action may vary based on the specific application and target.

Comparison with Similar Compounds

Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]- can be compared with other similar compounds such as:

These comparisons highlight the unique features of oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]- and its potential advantages in various applications.

Properties

Molecular Formula

C10H6ClF2NO2

Molecular Weight

245.61 g/mol

IUPAC Name

2-chloro-5-[4-(difluoromethoxy)phenyl]-1,3-oxazole

InChI

InChI=1S/C10H6ClF2NO2/c11-9-14-5-8(16-9)6-1-3-7(4-2-6)15-10(12)13/h1-5,10H

InChI Key

KFPCTEUURJPHFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Cl)OC(F)F

Origin of Product

United States

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